molecular formula C11H15ClN2O B5171326 N~1~-(3-chloro-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(3-chloro-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No. B5171326
M. Wt: 226.70 g/mol
InChI Key: QEPALPVKDNIGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-chloro-2-methylphenyl)-N2,N2-dimethylglycinamide, commonly known as CDMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CDMG is a derivative of glycine and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CDMG is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism and immune function. By inhibiting DPP-IV, CDMG may have a wide range of effects on the body.
Biochemical and Physiological Effects:
CDMG has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CDMG can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Additionally, CDMG has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMG is its potential to be used as a tool in scientific research. Its ability to inhibit DPP-IV and its various biochemical and physiological effects make it a promising candidate for use in a wide range of research areas. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of CDMG is not fully understood, which may limit its use in some research areas. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving CDMG. One area of interest is the development of CDMG-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMG and its potential applications in scientific research. Other potential future directions include the development of new synthesis methods for CDMG and the exploration of its effects on other physiological processes. Overall, CDMG is a promising compound with many potential applications in scientific research.

Synthesis Methods

CDMG can be synthesized by reacting 3-chloro-2-methylbenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with dimethylamine to yield CDMG. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

CDMG has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of research areas. Some of the key research areas where CDMG has been studied include neurobiology, cancer research, and drug development.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPALPVKDNIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(dimethylamino)acetamide

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